molecular formula C19H38ClNO4 B151927 DL-Lauroylcarnitine chloride CAS No. 14919-37-0

DL-Lauroylcarnitine chloride

Cat. No. B151927
CAS RN: 14919-37-0
M. Wt: 380 g/mol
InChI Key: PDBBUDRTWRVCFN-UHFFFAOYSA-N
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Description

DL-Lauroylcarnitine chloride (LCC) is a derivative of carnitine, which is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria. Carnitine plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. LCC is a specific form of acylcarnitine where the acyl group is a lauroyl group, which consists of a 12-carbon atom chain .

Synthesis Analysis

While the provided papers do not detail the synthesis of DL-Lauroylcarnitine chloride, it can be inferred that it is synthesized by introducing a lauroyl group into the carnitine molecule. This process typically involves the reaction of carnitine with lauroyl chloride. The synthesis must be carefully controlled to ensure the correct acylation of carnitine without unwanted side reactions .

Molecular Structure Analysis

The molecular structure of DL-carnitine hydrochloride, a related compound to LCC, has been determined using X-ray diffraction. The carnitine molecule adopts a cationic form when protonated and has a trans-zigzag skeletal configuration. The crystal structure is monoclinic with specific dimensions and angles detailed in the study. Although the exact structure of LCC is not provided, it is likely to have a similar cationic form with the lauroyl group affecting its molecular configuration .

Chemical Reactions Analysis

The chemical behavior of LCC in biological systems can be inferred from its role in enhancing the nasal absorption of salmon calcitonin (sCT). LCC forms micelles at its critical micelle concentration, which is crucial for its function as an absorption enhancer. The presence of the lauroyl group likely influences the compound's ability to interact with biological membranes and assist in the transport of molecules like sCT .

Physical and Chemical Properties Analysis

The physical and chemical properties of LCC are not explicitly detailed in the provided papers. However, it is known that the compound's ability to form micelles is significant for its biological activity. The optimal absorption of sCT was achieved at a molar ratio of LCC to sCT of 5:1, indicating that LCC has a specific capacity to interact with and transport certain molecules. The absorption enhancement was not influenced by osmolarity and was most effective at pHs 3.1 and 4.0, suggesting that LCC is stable and active within a specific pH range .

Relevant Case Studies

One of the papers discusses a case study where LCC was used to enhance the nasal absorption of salmon calcitonin in rats. The study found that LCC was the most potent enhancer among the acylcarnitines tested, with a significant increase in pharmacological bioavailability of sCT when LCC was used at its critical micelle concentration. This case study demonstrates the potential application of LCC in drug delivery systems, particularly for the enhancement of nasal drug absorption .

Scientific Research Applications

  • Interaction with Surfactants : A study by Ghosh and Dey (2011) explored the interaction of sodium N-lauroylsarcosinate with surfactants like N-cetylpyridinium chloride and N-dodecylpyridinium chloride. This research demonstrated the formation of stable vesicles in aqueous mixtures, which are potentially useful in pH-triggered drug release (Ghosh & Dey, 2011).

  • Enhancement of Drug Absorption : Kagatani et al. (1996) investigated the enhancement of nasal absorption of salmon calcitonin by lauroylcarnitine chloride in rats. This study highlighted the role of lauroylcarnitine chloride in increasing the bioavailability of drugs administered nasally (Kagatani et al., 1996).

  • Surface Adsorption and Solution Aggregation : Liu et al. (2021) examined the surface adsorption and aggregation behavior of lauroyl-l-carnitine. Their findings suggest potential applications of lauroyl-l-carnitine as a solubilizing agent due to its amphiphilic nature and stability across various conditions (Liu et al., 2021).

  • Nasal Absorption Kinetics in Hormone Delivery : Another study by Kagatani et al. (1998) focused on the nasal absorption kinetics of human growth hormone enhanced by lauroylcarnitine chloride in rats, demonstrating its efficiency in delivering hormones through the nasal route (Kagatani et al., 1998).

  • Effects on Tight Junction Proteins : Doi, Tomita, and Hayashi (2011) explored the effects of lauroylcarnitine on major tight junction proteins, shedding light on its role in modulating the absorption mechanisms in cellular models (Doi, Tomita, & Hayashi, 2011).

  • Biocompatible Delivery Systems : Ullah et al. (2016) developed a biocompatible delivery system using a creatinine-based nonionic surfactant with lauroyl chloride for enhanced oral bioavailability of Clarithromycin (Ullah et al., 2016).

  • Application in Enhanced Oil Recovery : Research by Cui et al. (2011) focused on the synthesis of dodecyl lauroyl benzene sulfonate, including lauroyl chloride, for application in enhanced oil recovery, showcasing its utility in industrial processes (Cui et al., 2011).

  • Probing Photosystem II Function : A study by Wydrzynski and Huggins (1983) utilized lauroyl choline chloride to probe the function of Photosystem II, demonstrating its application in understanding complex biological processes (Wydrzynski & Huggins, 1983).

properties

IUPAC Name

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Lauroylcarnitine chloride

CAS RN

14919-37-0
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14919-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroylcarnitine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kagatani, N Inaba, M Fukui, T Sonobe - International journal of …, 1998 - Elsevier
Pharmacokinetic analysis revealed that acylcarnitines enhanced overall nasal absorption of human growth hormone (HGH) in rats. Acylcarnitines dramatically shortened onset time, …
Number of citations: 7 www.sciencedirect.com
T Ohmura, S Hasumi - Pharmaceutical Research - researchgate.net
Purpose. We investigated optimum formulation characteristics in the nasal absorption of salmon calcitonin (sCT) by incorporation of acylcarnitines. Methods. Nasal sOT formulations …
Number of citations: 0 www.researchgate.net

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